Tak-218

Description

Properties

CAS No. |

156756-10-4 |

|---|---|

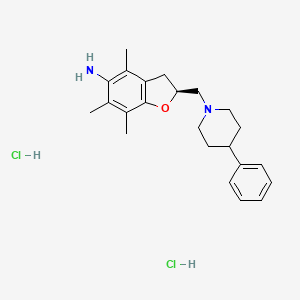

Molecular Formula |

C23H32Cl2N2O |

Molecular Weight |

423.4 g/mol |

IUPAC Name |

(2S)-4,6,7-trimethyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-5-amine;dihydrochloride |

InChI |

InChI=1S/C23H30N2O.2ClH/c1-15-16(2)23-21(17(3)22(15)24)13-20(26-23)14-25-11-9-19(10-12-25)18-7-5-4-6-8-18;;/h4-8,19-20H,9-14,24H2,1-3H3;2*1H/t20-;;/m0../s1 |

InChI Key |

LUSQMAWNYXJJSO-FJSYBICCSA-N |

Isomeric SMILES |

CC1=C(C2=C(C[C@H](O2)CN3CCC(CC3)C4=CC=CC=C4)C(=C1N)C)C.Cl.Cl |

Canonical SMILES |

CC1=C(C2=C(CC(O2)CN3CCC(CC3)C4=CC=CC=C4)C(=C1N)C)C.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

TAK-218: A Technical Guide to its Neuroprotective Mechanism of Action in Neuronal Injury

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-218, chemically identified as (2S)-2,3-dihydro-2,4,6,7-tetramethyl-2-[(4-phenyl-1-piperidinyl)methyl]-5-benzofuranamine dihydrochloride, is a novel neuroprotective agent developed by Takeda Chemical Industries. Preclinical studies have indicated its potential therapeutic utility in the context of neuronal injury, particularly in ischemic conditions. The proposed mechanism of action for this compound is multifaceted, primarily revolving around three core properties: the suppression of aberrant dopamine release, the modulation of sodium channels, and the potent inhibition of lipid peroxidation. This technical guide provides an in-depth analysis of the available preclinical data on these mechanisms, with a focus on quantitative data, detailed experimental protocols, and visualization of the underlying pathways.

Core Mechanism 1: Inhibition of Lipid Peroxidation and Antioxidant Activity

A significant body of evidence points to the potent antioxidant and radical-scavenging properties of this compound as a primary contributor to its neuroprotective effects. The structural resemblance of this compound to alpha-tocopherol, a known antioxidant, underpins this mechanism.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the antioxidant and anti-lipid peroxidation activities of this compound.

| Radical Scavenging Activity | This compound | Reference Compound(s) | Assay Method | Source |

| Hydroxyl Radical (•OH) | More potent scavenger | Mannitol, Dimethylsulfoxide | Electron Spin Resonance (ESR) Spectroscopy | [Murakami et al., 2000] |

| Superoxide Radical (O₂⁻) | Equal potency | Glutathione | Electron Spin Resonance (ESR) Spectroscopy | [Murakami et al., 2000] |

| Stable Radicals (Galvinoxyl, DPPH) | Rapid reaction | Alpha-tocopherol (similar reactivity) | Electron Spin Resonance (ESR) Spectroscopy | [Murakami et al., 2000] |

| Inhibition of Lipid Peroxidation in Liposomal Membranes | This compound | Alpha-tocopherol | Radical Initiator | Assay Method | Source |

| Aqueous Phase Radicals | Complete inhibition | Complete inhibition | AAPH (water-soluble) | ESR Spin-Label Technique | [Murakami et al., 2000] |

| Lipid Phase Radicals | More effective inhibition | Less effective inhibition | AMVN (lipid-soluble) | ESR Spin-Label Technique | [Murakami et al., 2000] |

| Radical Scavenging Location (at 45°C) | More effective in the membrane interior | More effective on the membrane surface | AAPH (water-soluble) | ESR Spin-Label Technique | [Murakami et al., 2000] |

Experimental Protocols

-

Objective: To determine the direct radical scavenging activity of this compound against various radical species.

-

Methodology:

-

Hydroxyl Radical Scavenging: Hydroxyl radicals were generated by the Fenton reaction (Fe²⁺ + H₂O₂). The spin trapping agent 5,5-dimethyl-1-pyrroline N-oxide (DMPO) was used to form a stable DMPO-OH adduct, which produces a characteristic ESR signal. The reduction in the DMPO-OH signal intensity in the presence of this compound or reference compounds (mannitol, DMSO) was measured to quantify scavenging activity.

-

Superoxide Radical Scavenging: Superoxide radicals were generated by the hypoxanthine-xanthine oxidase system. DMPO was used as a spin trap to form the DMPO-OOH adduct. The scavenging activity of this compound was compared to that of glutathione by measuring the decrease in the ESR signal.

-

Stable Radical Scavenging: The reaction of this compound with stable radicals like galvinoxyl and 2,2-diphenyl-1-picrylhydrazyl (DPPH) was monitored by the decay of their characteristic ESR signals over time. The reaction kinetics were compared to those of alpha-tocopherol.

-

-

Objective: To assess the ability of this compound to inhibit lipid peroxidation within a model biological membrane.

-

Methodology:

-

Liposome Preparation: Liposomes were prepared from phosphatidylcholine.

-

Radical Initiation: Lipid peroxidation was initiated using either a water-soluble radical initiator, 2,2'-azobis-(2-amidinopropane) hydrochloride (AAPH), which generates radicals in the aqueous phase, or a lipid-soluble initiator, 2,2'-azobis-(2,4-dimethylvaleronitrile) (AMVN), which generates radicals within the lipid bilayer.

-

ESR Spin-Labeling: A spin-label probe, such as 5-doxyl stearic acid, was incorporated into the liposomal membrane. The motion of the spin label is sensitive to changes in the membrane fluidity caused by lipid peroxidation.

-

Measurement: The ESR spectrum of the spin label was recorded over time in the presence and absence of this compound or alpha-tocopherol. The inhibition of lipid peroxidation was quantified by the preservation of the normal ESR signal, indicating maintained membrane integrity.

-

Signaling Pathway and Mechanism Visualization

Caption: Antioxidant and anti-lipid peroxidation mechanism of this compound.

Core Mechanism 2: Suppression of Aberrant Dopamine Release (Proposed)

Hypothesized Mechanism

During cerebral ischemia, excessive release of neurotransmitters, including dopamine, contributes to a cascade of neurotoxic events. The overstimulation of dopamine receptors can lead to increased intracellular calcium, generation of reactive oxygen species, and ultimately, neuronal cell death. This compound is proposed to mitigate this by directly or indirectly inhibiting the release of dopamine from presynaptic terminals.

General Experimental Protocol for Assessing Dopamine Release

-

Objective: To quantify the effect of this compound on dopamine release from neuronal cells or brain tissue.

-

Methodology (General Approach):

-

Model System:

-

In vitro: Primary neuronal cultures (e.g., from substantia nigra or ventral tegmental area), immortalized dopaminergic cell lines (e.g., PC12, SH-SY5Y), or brain slices (e.g., striatal slices).

-

In vivo: Microdialysis in animal models of cerebral ischemia.

-

-

Stimulation of Dopamine Release: Dopamine release can be evoked by various stimuli, including high potassium concentrations (depolarization), electrical stimulation, or specific pharmacological agents (e.g., amphetamine).

-

Treatment: The model system is pre-incubated with varying concentrations of this compound prior to stimulation.

-

Dopamine Quantification: The amount of released dopamine is measured using techniques such as:

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED): A highly sensitive and quantitative method for measuring dopamine in collected samples (e.g., cell culture supernatant, microdialysis fluid).

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay for the quantification of dopamine.

-

Fast-Scan Cyclic Voltammetry (FSCV): An electrochemical technique that allows for real-time measurement of dopamine release with high temporal resolution.

-

-

Logical Relationship Visualization

Caption: Proposed mechanism of this compound in suppressing aberrant dopamine release.

Core Mechanism 3: Modulation of Sodium Channels (Proposed)

Another proposed mechanism of action for this compound is the modulation of voltage-gated sodium channels. Dysregulation of these channels is a key event in the pathophysiology of neuronal injury.

Hypothesized Mechanism

Following an ischemic insult, persistent activation of sodium channels leads to an influx of Na⁺, causing cell swelling and depolarization. This depolarization, in turn, triggers the opening of voltage-gated calcium channels, leading to a massive influx of Ca²⁺ and subsequent activation of neurotoxic intracellular cascades. By modulating sodium channels, this compound could potentially stabilize the neuronal membrane potential and prevent this excitotoxic cascade. The exact nature of this modulation (e.g., channel blockade, modification of channel kinetics) has not been publicly detailed.

General Experimental Protocol for Assessing Sodium Channel Modulation

-

Objective: To characterize the effects of this compound on the function of voltage-gated sodium channels.

-

Methodology (General Approach):

-

Model System:

-

Cell Lines: Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells heterologously expressing specific subtypes of voltage-gated sodium channels (e.g., Nav1.1, Nav1.2, Nav1.6, which are prevalent in the CNS).

-

Primary Neurons: Dissociated neuronal cultures (e.g., cortical or hippocampal neurons) endogenously expressing sodium channels.

-

-

Electrophysiology:

-

Patch-Clamp Technique: This is the gold standard for studying ion channel function.

-

Voltage-Clamp Mode: Allows for the direct measurement of sodium currents (I_Na) in response to controlled changes in membrane potential. The effects of this compound on various channel properties can be assessed, including:

-

Current-Voltage (I-V) Relationship: To determine if this compound alters the voltage-dependence of channel activation.

-

Steady-State Inactivation: To assess if this compound shifts the voltage at which channels become inactivated.

-

Kinetics of Activation and Inactivation: To determine if this compound alters the speed at which channels open and close.

-

Use-Dependent Block: To investigate if the inhibitory effect of this compound is enhanced with repetitive channel opening.

-

-

Current-Clamp Mode: Measures changes in the membrane potential. This can be used to assess the effect of this compound on neuronal excitability and action potential firing.

-

-

-

Binding Assays: Radioligand binding assays using a known sodium channel ligand (e.g., [³H]batrachotoxin) can be performed to determine if this compound competes for a known binding site on the channel.

-

Signaling Pathway Visualization

Caption: Proposed mechanism of this compound in modulating sodium channels.

Conclusion

The neuroprotective mechanism of action of this compound in neuronal injury appears to be multi-targeted. The most well-documented aspect of its activity is its potent antioxidant and anti-lipid peroxidation effect, with quantitative data demonstrating its efficacy in scavenging free radicals and protecting model membranes. Additionally, early preclinical evidence suggests that this compound may also exert its neuroprotective effects through the suppression of aberrant dopamine release and the modulation of voltage-gated sodium channels. While detailed, publicly available data on these latter two mechanisms is limited, the described experimental approaches provide a framework for their further investigation. The synergistic action of these three mechanisms positions this compound as a compound of interest for the treatment of neuronal injuries, particularly those with an ischemic etiology. Further research is warranted to fully elucidate the molecular details of its interactions with dopamine release machinery and sodium channels to solidify its therapeutic potential.

An In-Depth Technical Guide to the Chemical Properties and Biological Activity of TAK-218

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-218, with the systematic name (2S)-2,3-Dihydro-2,4,6,7-tetramethyl-2-((4-phenyl-1-piperidinyl)methyl)-5-benzofuranamine dihydrochloride, is a potent neuroprotective agent with significant antioxidant and dopamine-modulating properties. This technical guide provides a comprehensive overview of the chemical structure, and available biological data on this compound. It is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule belonging to the benzofuran class of compounds. Its chemical structure is characterized by a dihydrobenzofuran core, substituted with four methyl groups, and a piperidinylmethyl group at the chiral center.

Chemical Structure:

Systematic Name: (2S)-2,3-Dihydro-2,4,6,7-tetramethyl-2-((4-phenyl-1-piperidinyl)methyl)-5-benzofuranamine dihydrochloride[1]

Molecular Formula: C₂₃H₃₀N₂O · 2HCl

Molecular Weight: 423.42 g/mol

| Property | Value | Reference |

| IUPAC Name | (2S)-4,6,7-trimethyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-5-amine;dihydrochloride | [1] |

| InChI | InChI=1S/C23H30N2O.2ClH/c1-15-16(2)23-21(17(3)22(15)24)13-20(26-23)14-25-11-9-19(10-12-25)18-7-5-4-6-8-18;;/h4-8,19-20H,9-14,24H2,1-3H3;2*1H/t20-;;/m0../s1 | [1] |

| InChIKey | LUSQMAWNYXJJSO-FJSYBICCSA-N | |

| SMILES | Cc1c(C)c2c(C--INVALID-LINK--O2)c(C)c1N.Cl.Cl | |

| CAS Number | 156756-10-4 | [1] |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature. However, the synthesis of related benzofuran and piperidine derivatives often involves multi-step reactions. The synthesis of the benzofuran core may involve the reaction of a substituted phenol with a halo-ether, followed by cyclization. The piperidine moiety is typically introduced through alkylation or reductive amination reactions. The final product would likely be purified by chromatography and converted to its dihydrochloride salt.

Biological Activity and Mechanism of Action

This compound has demonstrated significant potential as a neuroprotective agent, primarily through its antioxidant and dopamine-modulating activities.

Antioxidant Activity

This compound is a potent antioxidant. Its mechanism of action is believed to involve the scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. While specific IC50 values for this compound in standard antioxidant assays like DPPH and ABTS were not found in the searched literature, its potent antioxidant activity is a recurring theme.

Experimental Protocol: DPPH Radical Scavenging Assay (General)

This protocol is a general guideline for assessing the antioxidant activity of a compound like this compound.

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent (e.g., methanol or ethanol) to a concentration of 0.1 mM. The solution should be freshly prepared and protected from light.

-

Preparation of Test Compound: this compound is dissolved in the same solvent to prepare a stock solution, from which a series of dilutions are made.

-

Reaction: A specific volume of each dilution of the test compound is mixed with a volume of the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Inhibition of Dopamine Release

This compound has been shown to inhibit the release of dopamine. This action may contribute to its neuroprotective effects in conditions associated with excessive dopamine release and subsequent excitotoxicity.

Experimental Protocol: Dopamine Release from Rat Striatal Slices (General)

This protocol provides a general framework for studying the effect of this compound on dopamine release.

-

Preparation of Brain Slices: Rat brains are rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The striatum is dissected, and coronal slices (e.g., 300-400 µm thick) are prepared using a vibratome.

-

Pre-incubation and Loading: The slices are pre-incubated in oxygenated aCSF at room temperature. For radiolabeling studies, slices can be incubated with [³H]-dopamine.

-

Superfusion: Individual slices are placed in a superfusion chamber and continuously perfused with oxygenated aCSF at a constant flow rate.

-

Stimulation and Sample Collection: After a washout period, the slices are stimulated to release dopamine, typically by a brief exposure to high potassium (K⁺) aCSF or electrical stimulation. Superfusion samples are collected at regular intervals before, during, and after stimulation.

-

Drug Application: this compound is added to the superfusion medium at a desired concentration to assess its effect on basal and stimulated dopamine release.

-

Analysis: The dopamine content in the collected samples is measured using high-performance liquid chromatography (HPLC) with electrochemical detection or by liquid scintillation counting for radiolabeled dopamine.

-

Data Analysis: The amount of dopamine released is calculated and compared between control and this compound-treated slices.

Neuroprotection and Signaling Pathways

The neuroprotective effects of this compound are likely mediated by a combination of its antioxidant and dopamine-inhibitory actions. These primary effects can trigger a cascade of downstream signaling events that promote neuronal survival.

Potential Neuroprotective Signaling Pathways:

While the specific signaling pathways modulated by this compound have not been fully elucidated in the available literature, its antioxidant properties suggest a potential role in modulating pathways sensitive to redox status.

-

Nrf2/ARE Pathway: As an antioxidant, this compound may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Oxidative stress can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of antioxidant and cytoprotective genes.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway in neurons. Antioxidants have been shown to activate this pathway, leading to the inhibition of pro-apoptotic proteins and the promotion of cell survival.

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in both cell survival and apoptosis. The effect of an antioxidant on these pathways can be context-dependent. By reducing oxidative stress, this compound may modulate these pathways to favor pro-survival signals.

Logical Relationship of this compound's Neuroprotective Mechanism:

Caption: Proposed neuroprotective mechanism of this compound.

Experimental Data

Currently, there is a lack of publicly available, detailed quantitative data for this compound in the searched literature. Further experimental studies are required to quantify its antioxidant efficacy (e.g., IC50 values in various assays) and its potency in inhibiting dopamine release.

Conclusion

This compound is a promising neuroprotective agent with a multifaceted mechanism of action that includes potent antioxidant activity and inhibition of dopamine release. Its chemical structure and biological activities make it a compelling candidate for further investigation in the context of neurodegenerative diseases and other neurological disorders characterized by oxidative stress and dopaminergic dysfunction. This technical guide summarizes the current knowledge on this compound and provides a framework for future research into its therapeutic potential. Further studies are warranted to fully elucidate its synthetic pathway, quantify its biological activities, and delineate the precise signaling pathways involved in its neuroprotective effects.

References

TAK-218: A Technical Overview of a Radical Scavenger in CNS Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-218 is a novel 5-aminocoumaran derivative developed by Takeda Pharmaceuticals that has been investigated for its neuroprotective effects in the context of central nervous system (CNS) disorders, particularly ischemic stroke and traumatic injury. Its primary mechanism of action is believed to be its potent radical scavenging activity, which allows it to mitigate the damaging effects of oxidative stress that are a hallmark of many neurological conditions. This technical guide provides an in-depth overview of the available preclinical data on this compound, its mechanism of action as a radical scavenger, and the experimental protocols used to evaluate its efficacy.

While this compound showed promise in early studies, it is important to note that its clinical development for stroke appears to have been discontinued. Publicly available information on the Phase I and Phase II clinical trials is limited.

Core Mechanism of Action: Radical Scavenging

This compound's neuroprotective properties are intrinsically linked to its ability to neutralize harmful reactive oxygen species (ROS) and inhibit lipid peroxidation. Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is a key contributor to neuronal damage in CNS disorders.

In Vitro Radical Scavenging Activity

Electron Spin Resonance (ESR) spectroscopy studies have provided quantitative insights into the radical scavenging capabilities of this compound. These studies have demonstrated its effectiveness against highly reactive and damaging free radicals.

Table 1: In Vitro Radical Scavenging Activity of this compound

| Radical Species | This compound Activity | Comparator |

| Hydroxyl Radical (•OH) | More potent scavenger | Mannitol, Dimethylsulfoxide |

| Superoxide Radical (O₂⁻) | Potency equal to | Glutathione |

Data from ESR spectroscopy studies.

Inhibition of Lipid Peroxidation

A critical consequence of oxidative stress in the lipid-rich environment of the brain is lipid peroxidation, a chain reaction of oxidative degradation of lipids that leads to cell membrane damage and neuronal death. This compound has been shown to effectively inhibit this process.

Table 2: Inhibition of Lipid Peroxidation by this compound in Liposomal Membranes

| Radical Initiator | This compound Efficacy | Comparator (α-tocopherol) |

| Water-soluble (AAPH) | Complete inhibition | Complete inhibition |

| Lipid-soluble (AMVN) | More effective inhibition | Less effective inhibition |

Data from ESR spin-label technique in liposomal membranes.

Proposed Signaling Pathways

The radical scavenging activity of this compound is hypothesized to initiate a cascade of downstream effects that contribute to its overall neuroprotective profile. While direct evidence of this compound modulating specific signaling pathways is not extensively available in the public domain, its mechanism as an antioxidant suggests potential interaction with key neuroprotective pathways known to be regulated by redox status.

Caption: Proposed mechanism of action for this compound in neuroprotection.

Preclinical Studies in CNS Disorders

The primary indication for which this compound was investigated is ischemic stroke. Preclinical studies were conducted in rodent models to assess its neuroprotective efficacy.

Focal Cerebral Ischemia Model in Rats

One of the key preclinical studies involved a three-vessel focal ischemic rat model, which mimics the conditions of a stroke.

Table 3: Efficacy of this compound in a Rat Model of Focal Cerebral Ischemia

| Parameter | This compound (2 mg/kg, i.p.) | Placebo (Saline) | Statistical Significance |

| Reduction in Infarct Volume | 10% | - | Not Statistically Significant |

Animals were administered this compound or placebo 2 hours after reperfusion. Infarct volume was measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

It is important to note that while a trend towards reduction in infarct volume was observed, the result did not reach statistical significance in this particular study.

Experimental Protocols

Caption: Generalized experimental workflow for preclinical evaluation of this compound.

Key Methodological Components:

-

Animal Model: The three-vessel focal ischemic rat model is a standard method to induce a reproducible stroke. It typically involves the occlusion of the middle cerebral artery (MCA) and both common carotid arteries.

-

Drug Administration: In the cited study, this compound was administered intraperitoneally (i.p.) at a dose of 2 mg/kg.

-

Endpoint Measurement: Infarct volume is a primary outcome measure in preclinical stroke studies. 2,3,5-triphenyltetrazolium chloride (TTC) staining is a common technique used for this purpose, where viable tissue stains red and infarcted tissue remains white.

Summary and Future Directions

This compound demonstrated promising radical scavenging and anti-lipid peroxidation properties in in vitro studies. Preclinical evaluation in a rat model of focal cerebral ischemia suggested a potential for neuroprotection, although the observed effect on infarct volume was not statistically significant in the available literature.

The development of this compound for stroke appears to have been discontinued, as there is a lack of recent publications and no publicly available results from the Phase I and Phase II clinical trials that were reportedly initiated. The reasons for this discontinuation are not publicly known.

For researchers in the field of neuroprotection, the story of this compound underscores the challenges of translating promising preclinical antioxidant activity into clinical efficacy for CNS disorders. Future research in this area may benefit from exploring compounds with multi-modal mechanisms of action and a deeper understanding of the downstream signaling pathways affected by radical scavenging. Further investigation into the activation of endogenous antioxidant pathways, such as the Nrf2 pathway, by novel therapeutic agents remains a promising avenue for the development of effective treatments for stroke and other neurodegenerative diseases.

Navigating the Redox Landscape: A Technical Guide to TACIMA-218, a Pro-Oxidant Agent with Anti-Tumoral Activity

Initial Note to the Reader: The query for the "antioxidant properties of Tak-218" has led to an important clarification. Scientific literature predominantly describes a similarly named compound, TACIMA-218 , which exhibits potent pro-oxidant , not antioxidant, activity. This compound induces oxidative stress selectively in cancer cells, marking it as a molecule of interest for oncology research. Separately, a compound designated This compound has been investigated for neuroprotective effects, with one of its proposed mechanisms being the "inhibition of lipid peroxidation," an antioxidant action. However, detailed public data on the specific antioxidant properties of this compound is scarce.

This guide will therefore focus on the well-documented pro-oxidant properties of TACIMA-218, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, experimental data, and relevant protocols.

Executive Summary

TACIMA-218 (Thiol Alkylating Compound Inducing Massive Apoptosis-218) is a novel small molecule that has demonstrated selective anti-tumoral activity by inducing massive oxidative stress in cancer cells, while sparing normal cells.[1][2] Its mechanism hinges on the disruption of redox homeostasis, leading to apoptosis. This document synthesizes the available data on TACIMA-218, presenting its effects on cellular redox balance, metabolic pathways, and key signaling cascades.

Quantitative Data on the Pro-Oxidant Effects of TACIMA-218

The following tables summarize the quantitative effects of TACIMA-218 on various cancer cell lines.

Table 1: Cellular Viability (IC50) of TACIMA-218 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| EL4 | T-cell lymphoma | ~5 |

| A20 | B-cell lymphoma | ~6 |

| P815 | Mastocytoma | ~7 |

Data extracted from proliferation assays as described in published research.[1]

Table 2: Effects of TACIMA-218 on Cellular Redox and Energy Status in EL4 Cells

| Parameter | Treatment | Fold Change vs. Control |

| GSH/GSSG Ratio | 8 µM TACIMA-218 (6h) | Significant Decrease |

| NADH/NAD+ Ratio | 8 µM TACIMA-218 (6h) | Dramatic Decline |

| ATP/ADP Ratio | 8 µM TACIMA-218 (6h) | Dramatic Decline |

These parameters indicate a shift towards a highly oxidized state and energy depletion upon treatment.[1]

Mechanism of Action: A Pro-Oxidant Cascade

TACIMA-218 exerts its anti-cancer effects through a multi-faceted pro-oxidant mechanism.[1][2]

-

Thiol Alkylation: TACIMA-218 directly alkylates thiol-containing molecules, most notably cysteine.[1] This action depletes the cellular pool of antioxidants, particularly glutathione (GSH), which is critical for neutralizing reactive oxygen species (ROS).

-

Disruption of Redox Homeostasis: By depleting GSH, TACIMA-218 dramatically lowers the GSH/GSSG ratio, pushing the cell into a state of severe oxidative stress.[1]

-

Induction of Apoptosis: The overwhelming oxidative stress triggers the intrinsic apoptotic pathway, characterized by the activation of caspases 3 and 7.[1]

-

Signaling Pathway Modulation: TACIMA-218 alters key signaling pathways, including the AKT, p38, and JNK cascades, which are involved in cell survival and stress responses.[1][2]

-

Repression of RNA Translation: The compound has been shown to inhibit RNA translation, a crucial process for protein synthesis that is often upregulated in cancer cells.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pro-oxidant properties of TACIMA-218.

Cell Proliferation and Viability Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of TACIMA-218.

-

Methodology:

-

Seed cancer cell lines (e.g., EL4, A20, P815) in 96-well plates at an appropriate density.

-

Treat the cells with a serial dilution of TACIMA-218 for a specified period (e.g., 24-48 hours).

-

Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or use a commercial kit (e.g., CellTiter-Glo®).

-

Measure the absorbance or luminescence according to the manufacturer's instructions.

-

Calculate the percentage of viable cells relative to a vehicle-treated control and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V Staining)

-

Objective: To quantify the induction of apoptosis by TACIMA-218.

-

Methodology:

-

Treat cells with TACIMA-218 (e.g., 8 µM for EL4 cells) or vehicle control overnight.[3]

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

Metabolomics Analysis for Redox State

-

Objective: To measure the ratios of key redox and energy metabolites (GSH/GSSG, NADH/NAD+, ATP/ADP).

-

Methodology:

-

Treat cells (e.g., EL4) with TACIMA-218 (e.g., 8 µM for 6 hours).[1]

-

Collect cell pellets by centrifugation at low speed and low temperature.

-

Quench metabolic activity by resuspending in an ice-cold solution (e.g., 150 mM NH4HCO3).

-

Perform metabolite extraction using an appropriate solvent system (e.g., methanol/acetonitrile/water).

-

Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of ATP, ADP, GSH, GSSG, NADH, and NAD+.[1]

-

Calculate the respective ratios to assess the cellular redox and energy state.

-

Visualizations: Pathways and Workflows

Signaling Pathway of TACIMA-218 Pro-Oxidant Activity

Caption: Mechanism of TACIMA-218 induced pro-oxidant cell death.

Experimental Workflow for Assessing Pro-Oxidant Effects

Caption: Workflow for characterizing TACIMA-218's pro-oxidant effects.

Conclusion

The available scientific evidence robustly characterizes TACIMA-218 as a selective, pro-oxidant, anti-cancer agent. Its ability to exploit the inherent oxidative stress in cancer cells through thiol alkylation presents a promising therapeutic strategy. For researchers in drug development, TACIMA-218 serves as a compelling case study in targeting redox vulnerabilities in oncology. Further investigation into its detailed interactions with cellular machinery will be crucial for its potential clinical translation.

References

TAK-218: A Deep Dive into its Role as a Lipid Peroxidation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-218, a compound with a 2,3-dihydrobenzofuran-5-amine (coumaran) structure analogous to alpha-tocopherol, has emerged as a significant agent in the study of neuroprotection and antioxidant activity.[1] Its primary mechanism of interest lies in its potent ability to inhibit lipid peroxidation, a critical process in cellular damage implicated in a variety of pathological conditions, including central nervous system (CNS) trauma and ischemia.[1] This technical guide provides a comprehensive overview of this compound's role in inhibiting lipid peroxidation, detailing its mechanism of action, presenting available quantitative data, outlining experimental protocols, and visualizing its operational pathways.

Mechanism of Action: A Potent Radical Scavenger

This compound's efficacy as an inhibitor of lipid peroxidation stems from its powerful radical scavenging capabilities. Studies have demonstrated its proficiency in neutralizing various reactive oxygen species (ROS), which are the primary initiators of the lipid peroxidation chain reaction.

Key aspects of its mechanism include:

-

Hydroxyl Radical Scavenging: Electron spin resonance (ESR) spectroscopy studies have revealed that this compound possesses a more potent scavenging activity against the highly reactive hydroxyl radical (•OH) than well-established scavengers like mannitol and dimethylsulfoxide.[1]

-

Superoxide Radical Scavenging: this compound exhibits a scavenging potency for the superoxide radical (O₂⁻) that is comparable to that of glutathione, a crucial endogenous antioxidant.[1]

-

Interaction with Stable Radicals: The compound reacts rapidly with stable radicals such as galvinoxyl and 2,2-diphenyl-1-picrylhydrazyl (DPPH), resulting in a two-electron oxidized product, a quinone, in a manner similar to alpha-tocopherol.[1]

A distinguishing feature of this compound is its ability to freely penetrate biological membranes. This allows it to effectively scavenge radicals not only at the membrane surface but also within the membrane's interior, offering comprehensive protection against lipid peroxidation.[1]

Quantitative Analysis of Antioxidant Activity

| Radical Species | This compound Scavenging Activity Compared to Standard Agents | Reference |

| Hydroxyl Radical (•OH) | More potent than mannitol and dimethylsulfoxide | [1] |

| Superoxide Radical (O₂⁻) | Equal potency to glutathione | [1] |

| Stable Radicals (Galvinoxyl, DPPH) | Rapid reaction, analogous to alpha-tocopherol | [1] |

Inhibition of Lipid Peroxidation in Liposomal Membranes:

| Radical Initiator | Inhibitory Efficacy of this compound vs. Alpha-Tocopherol | Location of Radical Scavenging | Reference |

| 2,2'-azobis-(2-amidinopropane) hydrochloride (AAPH) (Water-soluble) | Both completely inhibited lipid peroxidation. At 45°C, alpha-tocopherol was more effective at the surface, while this compound was more effective in the interior. | Membrane Surface and Interior | [1] |

| 2,2'-azobis-(2,4-dimethylvaleronitrile) (AMVN) (Lipid-soluble) | This compound was more effective than alpha-tocopherol. | Membrane Interior | [1] |

Experimental Protocols

The following outlines the key experimental methodologies employed in the investigation of this compound's antioxidant properties.

Electron Spin Resonance (ESR) Spectroscopy for Radical Scavenging

This technique is central to determining the radical scavenging activity of this compound.

-

Objective: To directly detect and quantify the interaction of this compound with various free radicals.

-

General Procedure:

-

Generate specific free radicals (e.g., hydroxyl, superoxide) using a known chemical reaction.

-

Introduce this compound into the radical-generating system.

-

Employ a spin trapping agent to form a stable spin adduct with the remaining free radicals.

-

Analyze the resulting ESR spectrum to determine the reduction in the radical signal, which corresponds to the scavenging activity of this compound.

-

Compare the results with those obtained using standard radical scavengers.

-

Inhibition of Lipid Peroxidation in Liposomal Membranes using ESR Spin-Label Technique

This method assesses the ability of this compound to protect a model biological membrane from peroxidative damage.

-

Objective: To measure the inhibition of lipid peroxidation by this compound in a liposomal membrane system.

-

Protocol Outline:

-

Liposome Preparation: Prepare liposomes from phospholipids (e.g., phosphatidylcholine) to serve as a model membrane.

-

Incorporation of Spin-Label: Incorporate a spin-label molecule into the liposomal membrane. The ESR signal of this label is sensitive to changes in the membrane's microenvironment, such as those caused by lipid peroxidation.

-

Induction of Lipid Peroxidation: Initiate lipid peroxidation using either a water-soluble radical initiator (like AAPH) to generate radicals in the aqueous phase or a lipid-soluble initiator (like AMVN) to generate radicals within the membrane.

-

Treatment: Incubate the liposomes with this compound or a control compound (e.g., alpha-tocopherol).

-

ESR Measurement: Monitor the changes in the ESR spectrum of the spin-label over time. A decrease in signal intensity or a change in spectral line shape indicates the progression of lipid peroxidation.

-

Data Analysis: Quantify the extent of lipid peroxidation inhibition by comparing the ESR signal changes in the presence and absence of this compound.

-

Signaling Pathways in Neuroprotection

While specific signaling pathways directly modulated by the antioxidant activity of this compound have not been extensively detailed in available literature, its neuroprotective effects in the context of cerebral ischemia suggest an interplay with established cytoprotective pathways. Oxidative stress is a known activator of several signaling cascades that can lead to either cell survival or apoptosis. It is plausible that by mitigating the initial oxidative insult, this compound indirectly influences these pathways to favor cell survival.

General neuroprotective signaling pathways often activated in response to antioxidants include:

-

Nrf2/ARE Pathway: A key pathway that upregulates the expression of numerous antioxidant and detoxification enzymes.

-

PI3K/Akt Pathway: A pro-survival pathway that inhibits apoptosis and promotes cell growth.

-

MAPK Pathways (ERK, JNK, p38): These pathways can have dual roles, with ERK often being pro-survival, while JNK and p38 are typically associated with stress responses and apoptosis.

Further research is required to elucidate the precise signaling mechanisms through which this compound exerts its neuroprotective effects downstream of its primary antioxidant action.

Visualizations

Diagram 1: Radical Scavenging Mechanism of this compound

Caption: this compound donates an electron or hydrogen atom to neutralize reactive oxygen species.

Diagram 2: Experimental Workflow for Assessing Lipid Peroxidation Inhibition

Caption: Step-by-step process for evaluating this compound's inhibition of lipid peroxidation.

Diagram 3: Postulated Influence of this compound on Neuroprotective Signaling

Caption: this compound may promote neuroprotection by inhibiting oxidative stress signaling.

Conclusion

This compound is a promising compound with significant potential as an inhibitor of lipid peroxidation. Its chemical structure, reminiscent of alpha-tocopherol, and its ability to effectively scavenge a range of reactive oxygen species both at the surface and within the interior of cellular membranes, underscore its potent antioxidant properties. While further studies are needed to fully elucidate the specific signaling pathways involved in its neuroprotective effects and to provide more extensive quantitative data, the existing evidence strongly supports its role as a valuable tool in the research and development of therapies targeting oxidative stress-related pathologies. The experimental frameworks outlined in this guide provide a solid foundation for future investigations into the multifaceted therapeutic potential of this compound.

References

The Enigmatic Profile of TAK-218: A Look into its Reported Effects on Dopamine Release

For Researchers, Scientists, and Drug Development Professionals

Introduction:

TAK-218, a 5-aminocoumaran derivative developed by Takeda, has been identified in preclinical literature as a neuroprotective agent with a multi-faceted pharmacological profile. Among its reported attributes is the suppression of aberrant dopamine release, a characteristic that positions it as a compound of interest in neurological research, particularly in the context of cerebral ischemia and trauma. This technical guide synthesizes the publicly available information on this compound's effects on dopamine release in the brain, while also highlighting the current limitations in the depth of available data.

Overview of this compound's Neuroprotective Properties

This compound has been primarily investigated for its potential therapeutic benefits in models of central nervous system (CNS) injury. Its neuroprotective effects are thought to arise from a combination of mechanisms:

-

Inhibition of Lipid Peroxidation: The compound exhibits antioxidant properties, which can mitigate cellular damage caused by oxidative stress, a common pathological feature in various neurological disorders.

-

Modulation of Sodium Channels: By interacting with sodium channels, this compound may influence neuronal excitability, a key factor in excitotoxicity-mediated cell death.

-

Suppression of Aberrant Dopamine Release: In pathological states such as cerebral ischemia, excessive and unregulated dopamine release can contribute to neuronal damage. This compound has been qualitatively described as a suppressor of this aberrant dopamine release[1].

Effects on Dopamine Release: Qualitative Summary

The available scientific literature and documentation describe this compound's effect on dopamine release in qualitative terms. It is consistently referred to as a "suppressor of aberrant dopamine release," particularly in the context of ischemic brain injury[1]. This suggests that the primary focus of its characterization was on its ability to mitigate the pathological consequences of excessive dopamine rather than a detailed exploration of its impact on basal dopaminergic neurotransmission.

Data Presentation:

Despite a comprehensive review of available literature, no specific quantitative data on the effects of this compound on dopamine release (e.g., IC50 values, percentage of inhibition, or effects on dopamine transporter kinetics) have been publicly disclosed. Therefore, a quantitative summary table cannot be provided at this time.

Postulated Mechanism of Action and Signaling Pathways

The precise molecular mechanism by which this compound is proposed to suppress dopamine release has not been elucidated in the public domain. The following diagram illustrates a generalized workflow for investigating the effects of a novel compound on dopamine release, which would be applicable to further characterize this compound's mechanism of action.

Experimental Protocols

Detailed experimental protocols for the specific assays used to determine this compound's effect on dopamine release are not available in the reviewed literature. However, a general methodology for a key in vivo experiment is described below based on standard neuropharmacological techniques.

Experimental Protocol: In Vivo Microdialysis for the Assessment of Extracellular Dopamine

-

Objective: To measure the effect of this compound on extracellular dopamine levels in a specific brain region (e.g., the striatum) of a conscious, freely moving animal.

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Procedure:

-

Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., the nucleus accumbens or dorsal striatum).

-

The cannula is secured to the skull with dental cement.

-

Animals are allowed a post-operative recovery period.

-

-

Microdialysis Procedure:

-

A microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

After a stabilization period to obtain a baseline, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration:

-

This compound is administered systemically (e.g., intraperitoneally) at various doses.

-

Dialysate collection continues to monitor changes in extracellular dopamine levels post-administration.

-

-

Sample Analysis:

-

Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

-

Data Analysis:

-

Dopamine levels are expressed as a percentage of the pre-drug administration baseline.

-

Statistical analysis is performed to determine the significance of any changes in dopamine levels following this compound administration.

-

Logical Relationships and Future Directions

The available information on this compound suggests a potential therapeutic role in conditions characterized by excessive dopamine release. The logical relationship between its reported properties is visualized below.

Further research is necessary to fully elucidate the effects of this compound on dopamine neurotransmission. Key areas for future investigation would include:

-

Quantitative analysis of this compound's potency in inhibiting dopamine release.

-

Determination of its binding affinity for the dopamine transporter (DAT), as well as D1 and D2 dopamine receptors.

-

Investigation of its effects on dopamine synthesis and metabolism.

-

Elucidation of the specific signaling pathways through which it modulates dopamine release.

This compound is a preclinical compound with reported neuroprotective properties, including the suppression of aberrant dopamine release. While this effect is noted in the context of its multi-target profile for treating CNS injury, the public domain lacks in-depth quantitative data and detailed mechanistic studies specifically on its interaction with the dopaminergic system. For drug development professionals and researchers, this compound represents a potentially interesting chemical scaffold, but a comprehensive understanding of its effects on dopamine release would require further dedicated investigation.

References

Early Research and Discovery of the Neuroprotective Agent TAK-218

An Overview for Drug Development Professionals

The compound TAK-218, a promising neuroprotective agent, emerged from early research as a potential therapeutic for central nervous system (CNS) trauma and ischemia.[1] Developed by Takeda Chemical Industries, Ltd., its investigation focused on its multifaceted mechanism of action, including antioxidant properties and modulation of neuronal signaling pathways. This document provides a technical overview of the foundational research and discovery of this compound, summarizing available data, outlining experimental approaches, and visualizing its proposed mechanisms of action.

Quantitative Data Summary

Early preclinical studies on this compound provided initial efficacy data in animal models of neurological injury. The following table summarizes the key quantitative findings from an in vivo study in a rat model of focal cerebral ischemia/reperfusion.

| Parameter | Treatment Group | Outcome | Statistical Significance |

| Total Adjusted Infarction Volume | This compound (2 mg/kg, intraperitoneal) | 10% decrease | Not statistically significant under the study's power analysis |

Experimental Protocols

The foundational research on this compound utilized both in vivo and in vitro models to elucidate its neuroprotective effects and mechanism of action.

In Vivo Model of Focal Cerebral Ischemia/Reperfusion

-

Model: Three-vessel focal ischemic rat model.

-

Objective: To evaluate the neuroprotective effect of this compound in an in vivo model of stroke.

-

Methodology:

-

A total of 22 rats were randomly assigned to either the treatment or placebo group.

-

Cerebral ischemia was induced, followed by reperfusion.

-

Two hours after reperfusion, animals in the treatment group were injected intraperitoneally with a 2 mg/kg dose of this compound. The placebo group received a saline injection.

-

The volume of the resulting infarction was measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

-

-

Endpoint: Total adjusted infarction volume.

Electron Spin Resonance (ESR) Spectroscopy for Antioxidant Activity

-

Objective: To assess the radical scavenging activity of this compound.

-

Methodology:

-

The radical scavenging activity of this compound was studied using electron spin resonance (ESR) spectroscopy.

-

The potency of this compound in scavenging hydroxyl radicals was compared to known scavengers, mannitol and dimethylsulfoxide.

-

The superoxide radical scavenging capacity was compared to that of glutathione.

-

The reaction of this compound with stable radicals, such as galvinoxyl and 2,2-diphenyl-1-picrylhydrazyl hydrate (DPPH), was also examined.

-

Signaling Pathways and Mechanisms of Action

This compound is understood to exert its neuroprotective effects through a combination of mechanisms. These include the suppression of aberrant dopamine release, modulation of sodium channels, and inhibition of lipid peroxidation.

Proposed Neuroprotective Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound is believed to exert its neuroprotective effects at a cellular level.

Caption: Proposed neuroprotective signaling pathway of this compound.

Experimental Workflow for In Vivo Neuroprotection Study

The following diagram outlines the logical flow of the key in vivo experiment described in the early research of this compound.

Caption: Experimental workflow for the in vivo neuroprotection study of this compound.

References

The Rise and Fall of TAK-218 (BMS-204352): A Case Study in Neuroprotection for Ischemic Stroke

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of TAK-218, also known as BMS-204352 and MaxiPost, a once-promising neuroprotective agent for the treatment of acute ischemic stroke. Despite a strong preclinical rationale and positive early-stage data, this compound ultimately failed to demonstrate efficacy in pivotal Phase III clinical trials. This document details the compound's mechanism of action, summarizes key preclinical and clinical data, outlines experimental protocols, and visualizes the scientific journey of this compound. For researchers and professionals in drug development, the story of this compound offers valuable insights into the challenges of translating preclinical neuroprotection into clinical success.

Core Mechanism of Action: A Novel Approach

This compound is a fluoro-oxindole compound that acts as a potent opener of large-conductance, calcium-activated potassium channels (BK channels), also known as maxi-K channels.[1][2] During an ischemic stroke, the loss of blood flow to a region of the brain leads to a cascade of detrimental events, including excessive release of the excitatory neurotransmitter glutamate.[3] This, in turn, causes a massive influx of calcium ions (Ca2+) into neurons, leading to cellular damage and death.[3]

This compound was designed to counteract this by augmenting a natural neuroprotective mechanism.[1] By opening BK channels on neurons, it facilitates the efflux of potassium ions (K+), leading to hyperpolarization of the cell membrane.[1] This hyperpolarization makes it more difficult for the neuron to fire, thereby reducing further glutamate release and dampening the influx of toxic levels of calcium.[1][2] The compound was also found to be an opener of voltage-dependent KCNQ potassium channels.[2][3]

Signaling Pathway of this compound (BMS-204352)

Caption: Mechanism of action of this compound in ischemic stroke.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound in Rodent Models of Ischemic Stroke

| Animal Model | Drug Administration | Key Findings | Reference |

| Permanent Middle Cerebral Artery Occlusion (MCAO) in normotensive Wistar rats | 1 µg/kg to 1 mg/kg i.v. | Significant reduction in cortical infarct volume.[2][3] | [2][3] |

| Permanent MCAO in spontaneously hypertensive rats (SHR) | 0.3 mg/kg i.v., 2 hours post-occlusion | Significant reduction in cortical infarct volume.[2][3] | [2][3] |

| Two rodent models of permanent large-vessel occlusion | Administered 2 hours post-occlusion | 20-30% reduction in infarct volume at 24 hours (p<0.01).[1] | [1] |

Table 2: Clinical Trial Data for this compound (BMS-204352)

| Trial Phase | Dosing | Number of Participants | Key Findings | Reference |

| Phase I (Healthy Volunteers) | Single and multiple i.v. doses (0.001 to 0.2 mg/kg) | Not specified | Safe and well-tolerated with no psychomotor effects.[2][3] | [2][3] |

| Phase II (Acute Stroke Patients) | Multiple doses (0.1-2 mg/kg i.v.) within 48h of onset | Not specified | Well-tolerated; designed to evaluate safety, tolerability, and pharmacokinetics.[2][3] | [2][3] |

| Phase III (POST-010) | 1 mg/kg vs. placebo within 6 hours of symptom onset | ~1200 | No statistical difference in 12-week efficacy or safety compared to placebo.[1] | [1] |

| Phase III (Overall) | Not specified | 1978 (across 200 centers worldwide) | Failed to show superior efficacy compared to placebo.[2][3] | [2][3] |

Experimental Protocols

Preclinical Model: Middle Cerebral Artery Occlusion (MCAO)

The primary preclinical model used to evaluate the neuroprotective effects of this compound was the permanent Middle Cerebral Artery Occlusion (MCAO) model in rats, a standard and widely used model for inducing focal cerebral ischemia that mimics human stroke.[1][2][3]

Methodology:

-

Animal Preparation: Adult male Wistar or spontaneously hypertensive rats were anesthetized. Body temperature was maintained at 37°C throughout the procedure.

-

Surgical Procedure: A midline incision was made in the neck to expose the common carotid artery. The internal and external carotid arteries were then isolated. A filament, typically a nylon monofilament with a silicon-coated tip, was introduced into the internal carotid artery and advanced until it blocked the origin of the middle cerebral artery, thereby inducing a focal ischemic stroke.

-

Drug Administration: this compound or a vehicle control was administered intravenously at specified time points post-occlusion (e.g., 2 hours).[1][2]

-

Infarct Volume Assessment: After a set period (e.g., 24 hours), the animals were euthanized, and their brains were removed.[1] The brains were then sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains unstained (white). The volume of the infarct was then calculated using imaging software.

Preclinical Evaluation Workflow for a Neuroprotective Agent

Caption: A typical preclinical workflow for evaluating a neuroprotective agent.

The Drug Development Pathway and Clinical Failure

The development of a neuroprotective agent like this compound follows a structured, multi-phase process. Despite promising preclinical data, the vast majority of neuroprotective agents have failed in clinical trials, a fate that this compound could not escape.

Logical Progression of this compound's Development

Caption: The development pathway of this compound, culminating in Phase III failure.

Conclusion and Future Perspectives

The story of this compound (BMS-204352) is a sobering yet important chapter in the history of neuroprotective drug development for ischemic stroke. The compound's elegant mechanism of action, targeting the fundamental process of excitotoxicity, and its success in preclinical models generated significant optimism.[1] However, its failure to demonstrate clinical efficacy in large-scale trials underscores the profound challenges in translating preclinical findings to human stroke patients.[1][2][3]

Several factors may have contributed to this failure, including the heterogeneity of human stroke, the narrow therapeutic window for intervention, and the potential for off-target effects. While this compound did not become a treatment for ischemic stroke, the research surrounding it has provided valuable knowledge about the role of BK channels in neuronal excitability and has served as a case study for the design and interpretation of future neuroprotection trials. The compound's favorable safety profile has led to its investigation for other neurological conditions, highlighting the potential for repurposing clinically failed drugs.[4] For the field of stroke research, the lesson from this compound is clear: a multi-faceted approach that addresses the complex pathophysiology of ischemic brain injury is likely necessary to achieve meaningful clinical success.

References

- 1. BMS-204352 neuroprotection [medscape.com]

- 2. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Panduan Teknis Mendalam tentang Target Terapi TAK-218

Untuk: Peneliti, Ilmuwan, dan Profesional Pengembangan Obat

Ringkasan Eksekutif

TAK-218 adalah senyawa 5-aminocoumaran yang dikembangkan karena potensinya dalam mengobati cedera sistem saraf pusat (SSP) iskemik dan traumatis. Mekanisme kerjanya yang beragam menargetkan beberapa jalur patofisiologis utama yang terlibat dalam kerusakan neuronal. Target terapi inti dari this compound meliputi aktivitas antioksidan yang kuat, modulasi saluran natrium, dan penekanan pelepasan dopamin yang menyimpang. Profil multi-target ini menunjukkan bahwa this compound dapat memberikan perlindungan saraf yang komprehensif dalam kondisi cedera SSP.

Target Terapi dan Mekanisme Aksi

Aktivitas terapeutik this compound berasal dari kemampuannya untuk secara bersamaan memengaruhi beberapa proses seluler penting yang terganggu selama cedera iskemik.

This compound menunjukkan aktivitas antioksidan yang signifikan, terutama dengan bertindak sebagai pemulung radikal bebas yang kuat. Stres oksidatif adalah ciri utama cedera iskemik, di mana produksi spesies oksigen reaktif (ROS) yang berlebihan menyebabkan kerusakan seluler yang luas.

Data Kuantitatif Aktivitas Antioksidan

| Parameter | This compound | α-Tokoferol | Mannitol | Dimetilsulfoksida | Glutation |

| Aktivitas Penangkal Radikal Hidroksil | Lebih kuat | - | Lebih lemah | Lebih lemah | - |

| Aktivitas Penangkal Radikal Superoksida | Setara | - | - | - | Setara |

| Penghambatan Peroksidasi Lipid (diinisiasi AAPH) | Efektif | Efektif | - | - | - |

| Penghambatan Peroksidasi Lipid (diinisiasi AMVN) | Lebih efektif | Kurang efektif | - | - | - |

Protokol Eksperimental: Studi Resonansi Putaran Elektron (ESR)

Metodologi berikut digunakan untuk mengukur aktivitas antioksidan dari this compound:

-

Persiapan Liposom: Liposom disiapkan menggunakan metode sonikasi dari fosfolipid kedelai atau bunga matahari untuk meniru membran biologis.

-

Inisiasi Peroksidasi Lipid: Radikal bebas dihasilkan menggunakan inisiator yang larut dalam air (2,2'-azobis-(2-amidinopropane) hidroklorida, AAPH) atau inisiator yang larut dalam lipid (2,2'-azobis-(2,4-dimetilvaleronitril), AMVN) untuk memulai peroksidasi lipid di dalam membran liposom.

-

Pengukuran Spektroskopi ESR: Teknik pelabelan putaran ESR digunakan untuk memantau kinetika peroksidasi lipid. Penurunan sinyal ESR dari probe putaran menunjukkan tingkat pemulungan radikal dan penghambatan peroksidasi lipid oleh this compound dibandingkan dengan senyawa referensi.

-

Analisis Kuantitatif: Aktivitas pemulungan terhadap radikal hidroksil dan superoksida ditentukan dengan mengukur pengurangan sinyal ESR dari radikal spesifik ini di hadapan this compound dan pemulung yang diketahui.

This compound memodulasi aktivitas saluran natrium (sodium channels). Selama iskemia, depolarisasi membran sel yang berkepanjangan menyebabkan masuknya Na+ secara berlebihan, yang memicu masuknya Ca2+ dan eksitotoksisitas selanjutnya. Dengan memodulasi saluran ini, this compound dapat membantu menstabilkan potensi membran neuronal dan mengurangi kerusakan akibat eksitotoksik.

Meskipun mekanisme yang tepat dan data kuantitatif spesifik (misalnya, parameter pemblokiran saluran) untuk interaksi this compound dengan saluran natrium tidak dirinci dalam literatur yang tersedia, efek modulasi ini merupakan komponen kunci dari profil neuroprotektifnya.

Protokol Eksperimental: Elektrofisiologi Tambalan-Klem Sel Utuh

Studi elektrofisiologis standar dapat digunakan untuk mengkarakterisasi efek this compound pada saluran natrium:

-

Kultur Sel: Sel yang mengekspresikan subtipe saluran natrium neuronal (misalnya, sel HEK293 yang ditransfeksi secara stabil) dikultur dalam kondisi standar.

-

Pencatatan Tambalan-Klem: Konfigurasi tambalan-klem sel utuh digunakan untuk mengukur arus natrium (INa) sebagai respons terhadap protokol pulsa tegangan.

-

Aplikasi Obat: this compound diaplikasikan pada sel melalui sistem perfusi, dan perubahan dalam parameter arus (misalnya, amplitudo puncak, kinetika aktivasi dan inaktivasi, ketergantungan tegangan) dicatat.

-

Analisis Data: Kurva respons dosis dihasilkan untuk menentukan potensi penghambatan (IC50) dan untuk mengkarakterisasi mekanisme blok (misalnya, bergantung pada keadaan, bergantung pada penggunaan).

This compound menekan pelepasan dopamin yang menyimpang yang terjadi selama peristiwa iskemik. Pelepasan dopamin yang berlebihan bersifat neurotoksik dan berkontribusi pada kerusakan neuronal. Telah ditunjukkan bahwa this compound berikatan dengan situs pengambilan kembali dopamin, yang menunjukkan bahwa ia dapat memberikan efeknya dengan memodulasi fungsi transporter dopamin (DAT).

Data kuantitatif spesifik seperti afinitas pengikatan (Ki) atau potensi penghambatan (IC50) untuk interaksi this compound dengan DAT belum dilaporkan secara publik.

Protokol Eksperimental: Uji Pengambilan Kembali Dopamin

Metodologi berikut dapat digunakan untuk mengukur penghambatan pengambilan kembali dopamin:

-

Sediaan Sinaptosom: Sinaptosom diisolasi dari daerah otak yang kaya dopamin (misalnya, striatum) dari hewan pengerat.

-

Uji Pengambilan: Sinaptosom diinkubasi dengan dopamin berlabel radio ([3H]DA) dengan ada atau tidak adanya konsentrasi this compound yang berbeda.

-

Penghentian dan Pengukuran: Pengambilan dihentikan dengan filtrasi cepat, dan radioaktivitas yang terkait dengan sinaptosom diukur menggunakan sintilasi cair.

-

Analisis Data: Data dianalisis untuk menentukan konsentrasi penghambatan 50% (IC50) untuk this compound, yang menunjukkan potensinya dalam menghambat pengambilan kembali dopamin.

Visualisasi Mekanisme dan Alur Kerja

Diagram berikut mengilustrasikan jalur pensinyalan yang ditargetkan oleh this compound dan alur kerja eksperimental yang digunakan untuk mengkarakterisasi aktivitasnya.

Keterangan: Jalur pensinyalan yang ditargetkan oleh this compound.

Keterangan: Alur kerja eksperimental untuk karakterisasi this compound.

Kesimpulan

This compound menunjukkan profil farmakologis yang kompleks dan multi-target yang menjadikannya kandidat yang menarik untuk pengobatan cedera SSP iskemik. Kemampuannya untuk secara bersamaan memerangi stres oksidatif, menstabilkan homeostasis ionik melalui modulasi saluran natrium, dan mengurangi neurotoksisitas yang diinduksi dopamin menunjukkan pendekatan komprehensif untuk neuroproteksi. Penelitian lebih lanjut untuk mengukur secara tepat interaksinya dengan saluran natrium dan transporter dopamin akan lebih memperjelas potensi terapeutiknya dan memandu pengembangan klinis di masa depan. Panduan teknis ini merangkum pemahaman saat ini tentang target terapi this compound, menyediakan dasar bagi para peneliti untuk mengeksplorasi lebih lanjut mekanisme dan aplikasinya.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of TAK-218

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-218 is an experimental neuroprotective compound with a 2,3-dihydrobenzofuran-5-amine structure, analogous to alpha-tocopherol. It has demonstrated potential therapeutic utility in preclinical models of central nervous system (CNS) trauma and ischemia.[1] The primary mechanisms of action attributed to this compound include the suppression of aberrant dopamine release, modulation of sodium channels, and inhibition of lipid peroxidation.[1] These application notes provide a detailed overview of the experimental protocols for in vivo studies of this compound, based on available scientific literature.

Mechanism of Action

This compound is a multi-target neuroprotective agent. Its efficacy in models of cerebral ischemia-reperfusion injury is believed to stem from its ability to concurrently address several key pathological processes. The compound inhibits lipid peroxidation, a major contributor to cell membrane damage during oxidative stress.[1] Additionally, it modulates sodium channels and suppresses excessive dopamine release, both of which are implicated in excitotoxicity and neuronal damage following an ischemic event.[1]

Signaling Pathway

Caption: Proposed signaling pathway of this compound in neuroprotection.

In Vivo Experimental Protocols

The following protocols are based on a three-vessel focal ischemic rat model, a commonly used method for inducing reproducible cerebral ischemia.

Experimental Workflow

Caption: Experimental workflow for in vivo evaluation of this compound.

Three-Vessel Focal Ischemic Rat Model

This protocol describes the induction of focal cerebral ischemia by occluding the middle cerebral artery (MCA) and both common carotid arteries (CCAs).

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., isoflurane)

-

Surgical microscope

-

Micro-scissors, forceps, and vessel clips

-

4-0 silk suture

-

This compound solution (2 mg/mL in saline)

-

Saline solution (vehicle control)

-

2,3,5-triphenyltetrazolium chloride (TTC) solution

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the rat using isoflurane (4% for induction, 1.5-2% for maintenance).

-

Make a midline cervical incision and expose the right common carotid artery (CCA).

-

Carefully separate the CCA from the vagus nerve and ligate it with a 4-0 silk suture.

-

Expose the left CCA and temporarily occlude it with a vessel clip.

-

Perform a craniotomy to expose the right MCA.

-

-

Induction of Ischemia:

-

Occlude the right MCA using a micro-clip or by electrocoagulation. The duration of occlusion can be varied to model different severities of ischemia (e.g., 60-90 minutes for transient ischemia).

-

-

Reperfusion:

-

After the desired occlusion period, remove the clip from the MCA and the left CCA to allow for reperfusion.

-

-

Drug Administration:

-

Two hours after the onset of reperfusion, administer this compound (2 mg/kg) or an equivalent volume of saline via intraperitoneal (IP) injection.[1]

-

-

Post-Operative Care and Neurological Assessment:

-

Suture the incisions and allow the animal to recover in a warmed cage.

-

Perform neurological deficit scoring at regular intervals (e.g., 24 and 48 hours post-reperfusion) to assess functional outcomes.

-

-

Infarct Volume Measurement:

-

At the study endpoint (e.g., 48 hours post-reperfusion), euthanize the animals and perfuse the brains with cold saline.

-

Remove the brain and section it into 2 mm coronal slices.

-

Immerse the slices in a 2% TTC solution at 37°C for 30 minutes. Viable tissue will stain red, while infarcted tissue will remain white.

-

Quantify the infarct volume using image analysis software.

-

Measurement of Lipid Peroxidation Markers

Procedure:

-

Sample Collection:

-

Collect brain tissue from the ischemic and contralateral hemispheres at the time of sacrifice.

-

Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

-

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay:

-

Homogenize the brain tissue in a suitable buffer.

-

Perform a TBARS assay to measure malondialdehyde (MDA) levels, a common marker of lipid peroxidation. Commercial kits are widely available for this purpose.

-

-

Measurement of F2-Isoprostanes:

-

For a more specific measure of lipid peroxidation, quantify the levels of F2-isoprostanes in brain tissue or plasma using gas chromatography-mass spectrometry (GC-MS) or enzyme-linked immunosorbent assay (ELISA).

-

Data Presentation

The following table summarizes the key quantitative data available from in vivo studies of this compound. It is important to note that publicly available data is limited.

| Parameter | Animal Model | Treatment Group | Dosage and Administration | Outcome | Reference |

| Infarct Volume | Three-Vessel Focal Ischemic Rat Model | This compound | 2 mg/kg, IP, 2 hours post-reperfusion | 10% decrease in total adjusted infarction volume (not statistically significant in the original study) | [1] |

Conclusion

This compound shows promise as a neuroprotective agent with a multi-faceted mechanism of action. The provided protocols for in vivo studies using a three-vessel focal ischemic rat model offer a framework for further investigation into its therapeutic potential. Future studies should aim to generate more extensive quantitative data to fully characterize the dose-response relationship and therapeutic window of this compound. Additionally, exploring its effects on a broader range of behavioral and histological outcomes will be crucial in advancing its development as a potential treatment for ischemic stroke and other neurological disorders.

References

Application Notes and Protocols for TAK-218 Administration in Rat Models of Ischemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-218 is a novel neuroprotective agent with a multi-faceted mechanism of action, making it a compound of interest for therapeutic strategies in ischemic events.[1][2] Preclinical studies in rat models of cerebral ischemia have demonstrated its potential to mitigate ischemic damage.[1][3] These application notes provide a comprehensive overview of the administration of this compound in rat models of ischemia, including detailed protocols, quantitative data from preclinical studies, and a visualization of its proposed mechanism of action.

This compound, a 5-aminocoumaran derivative, exhibits a range of anti-ischemic properties, primarily attributed to its ability to suppress aberrant dopamine release, modulate sodium channels, and inhibit lipid peroxidation.[1][2][4] It is the S-(+)-enantiomer of the compound 26n and has been shown to improve survival rates in rat models of cerebral ischemia.[2]

Data Presentation

The following table summarizes the available quantitative data on the efficacy of this compound in rat models of cerebral ischemia.

| Parameter | Ischemia Model | Animal Model | This compound Dose and Route | Timing of Administration | Key Findings | Reference |

| Infarct Volume | Three-vessel focal cerebral ischemia/reperfusion | Rat | 2 mg/kg, Intraperitoneal (IP) | 2 hours post-reperfusion | 10% decrease in total adjusted infarction volume (not statistically significant in this study) | [1] |

| Survival Rate | Cerebral Ischemia | Rat | 1-3 mg/kg, Intraperitoneal (IP) | Not specified | Improved survival rate | [2] |

Experimental Protocols

Induction of Focal Cerebral Ischemia in Rats (Middle Cerebral Artery Occlusion - MCAO)

This protocol describes a common method for inducing focal cerebral ischemia in rats, mimicking human ischemic stroke.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Heating pad to maintain body temperature

-

Surgical instruments (scissors, forceps, vessel clips)

-

4-0 nylon monofilament with a rounded tip

-

Sutures

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Place the rat in a supine position on a heating pad to maintain its body temperature at 37°C.

-

Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Carefully dissect the arteries from the surrounding tissues.

-

Ligate the distal end of the ECA.

-

Temporarily clamp the CCA and ICA.

-

Make a small incision in the ECA.

-

Introduce the 4-0 nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

-

The duration of occlusion can vary depending on the desired severity of ischemia (e.g., 60-120 minutes for transient ischemia).

-

For reperfusion, gently withdraw the monofilament after the occlusion period.

-

Suture the incision and allow the rat to recover from anesthesia.

Administration of this compound

This protocol outlines the intraperitoneal administration of this compound to rats following the induction of ischemia.

Materials:

-

This compound

-

Vehicle (e.g., saline, dimethyl sulfoxide - DMSO)

-

Syringes and needles (e.g., 25-27 gauge)

Procedure:

-

Prepare the this compound solution in the appropriate vehicle at the desired concentration (e.g., for a 2 mg/kg dose in a 250g rat, you would need 0.5 mg of this compound).

-

At the designated time point post-reperfusion (e.g., 2 hours), gently restrain the rat.

-

Administer the this compound solution via intraperitoneal (IP) injection into the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.

-